3,6-Diamino-7-methylquinoxaline-2-carboxylic acid
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Overview
Description
3,6-Diamino-7-methylquinoxaline-2-carboxylic acid: is a nitrogen-containing heterocyclic compound with the molecular formula C10H10N4O2 . It belongs to the quinoxaline family, which is known for its diverse biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diamino-7-methylquinoxaline-2-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the thionation of quinoxaline-2,3(1H,4H)-dione with a crystalline zwitterionic dipyridine-diphosphorus pentasulfide complex in refluxing pyridine . Another method includes the reaction of 2,3-dichloroquinoxaline with thiourea .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry and cost-effective methods are often employed to ensure efficient and sustainable production .
Chemical Reactions Analysis
Types of Reactions: 3,6-Diamino-7-methylquinoxaline-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with different functional groups, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
3,6-Diamino-7-methylquinoxaline-2-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,6-Diamino-7-methylquinoxaline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- Quinoxaline-2-carboxylic acid
- 3-Methylquinoxaline-2-carboxylic acid
- 2,3-Dichloroquinoxaline
Comparison: Compared to these similar compounds, 3,6-Diamino-7-methylquinoxaline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . For instance, the presence of amino groups at positions 3 and 6 enhances its reactivity and potential for forming hydrogen bonds, making it more versatile in various applications .
Properties
CAS No. |
817165-71-2 |
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Molecular Formula |
C10H10N4O2 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
3,6-diamino-7-methylquinoxaline-2-carboxylic acid |
InChI |
InChI=1S/C10H10N4O2/c1-4-2-6-7(3-5(4)11)14-9(12)8(13-6)10(15)16/h2-3H,11H2,1H3,(H2,12,14)(H,15,16) |
InChI Key |
SJGNGPMAKOYBPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1N)N=C(C(=N2)C(=O)O)N |
Origin of Product |
United States |
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